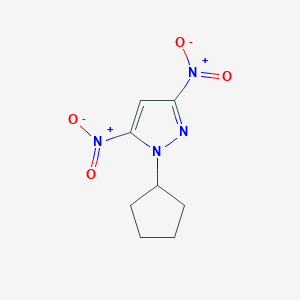

1-cyclopentyl-3,5-dinitro-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles in Advanced Chemical Research

Pyrazole heterocycles, five-membered aromatic rings containing two adjacent nitrogen atoms, are fundamental building blocks in various fields of advanced chemical research. Their unique electronic properties and versatile reactivity make them valuable scaffolds in medicinal chemistry, agrochemicals, and materials science. The pyrazole ring's stability, coupled with the ability to functionalize its various positions, allows for the fine-tuning of a molecule's physical and chemical properties.

Significance of Dinitro-Substituted Pyrazoles in Contemporary Chemical Synthesis and Energetic Materials Science

The introduction of nitro groups onto the pyrazole core dramatically alters its characteristics, leading to a class of compounds known as nitropyrazoles. Dinitro-substituted pyrazoles, in particular, are of significant interest in the field of energetic materials. The two nitro groups act as powerful oxidizers, while the pyrazole backbone serves as a fuel, creating a compact and potent energetic system. These compounds are often characterized by their high density, positive heats of formation, and good thermal stability, all of which are desirable properties for explosives and propellants. Research in this area focuses on synthesizing novel dinitropyrazole derivatives with enhanced performance and reduced sensitivity to external stimuli like impact and friction. mdpi.commdpi.com

Positioning of 1-Cyclopentyl-3,5-dinitro-1H-pyrazole within the Broader Landscape of Nitrogen-Rich Energetic Heterocycles

Nitrogen-rich energetic heterocycles are a cornerstone of modern energetic materials research, offering advantages over traditional explosives in terms of performance and environmental impact. The high nitrogen content of these molecules leads to the generation of a large volume of nitrogen gas upon decomposition, which is a key factor in their energetic output. semanticscholar.org

The substitution of an alkyl group, such as a cyclopentyl group, onto the nitrogen atom of the dinitropyrazole ring is a common strategy to modify the compound's physical properties. Generally, N-alkylation can lead to a lower melting point and can influence the crystal packing and, consequently, the sensitivity of the material. researchgate.netnih.gov For instance, the introduction of allyl and acryl groups to dinitropyrazoles has been shown to produce liquid explosives with reduced melting points. researchgate.net

The compound this compound fits within this research paradigm as a molecule with the potential for interesting energetic properties. The combination of the dinitro-pyrazole core with a bulky, non-polar cyclopentyl group would be expected to influence its density, thermal stability, and solubility in various binders, making it a compound of academic interest for comparative studies within the field of N-substituted energetic materials. However, without specific published research, its precise properties and potential applications remain a matter of scientific conjecture based on the behavior of analogous compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-3,5-dinitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O4/c13-11(14)7-5-8(12(15)16)10(9-7)6-3-1-2-4-6/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPSWGSVBBZZKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Solid State Analysis

Single-Crystal X-ray Diffraction Studies of 1-Cyclopentyl-3,5-dinitro-1H-pyrazole and Analogues

Single-crystal X-ray diffraction provides definitive information on the three-dimensional arrangement of atoms within a crystal lattice, offering unparalleled insight into molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the solid-state properties of materials. While specific crystallographic data for this compound is not extensively detailed in the available literature, a thorough analysis of its close analogues, such as other N-substituted dinitropyrazoles, allows for a robust understanding of its expected structural characteristics.

The molecular structure of N-substituted 3,5-dinitropyrazoles is characterized by a five-membered pyrazole (B372694) ring, which is typically planar. nih.gov The geometry of this heterocyclic core is influenced by the strong electron-withdrawing nature of the two nitro groups. In analogues like 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the central pyrazole ring serves as a reference plane from which the orientation of substituent groups can be described. nih.gov For instance, the dihedral angle between the pyrazole ring and the N-substituted phenyl ring in this analogue is 46.95 (5)°. nih.gov

For this compound, the cyclopentyl group attached to the N1 position is expected to adopt a conformation that minimizes steric hindrance. In related N-alkyl derivatives, such as nitratoethyl compounds, a gauche conformation is observed between the pyrazole ring and the alkyl side chain. mdpi.com The cyclopentyl ring itself is not planar and will likely exist in an "envelope" or "twist" conformation. The orientation of this alkyl substituent relative to the pyrazole ring is a critical factor influencing crystal packing and density. The introduction of the N-substituent can also induce slight changes in the bond angles within the pyrazole ring compared to the unsubstituted 3,5-dinitropyrazole.

Table 1: Representative Crystallographic Data for an Analogue, 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole

| Parameter | Value |

| Molecular Formula | C₂₁H₁₄N₄O₄ |

| Molecular Weight | 386.36 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.2170 (5) |

| b (Å) | 12.9467 (10) |

| c (Å) | 19.3006 (14) |

| V (ų) | 1803.4 (2) |

| Z | 4 |

| Dihedral Angle (Pyrazole-Dinitrophenyl) | 46.95 (5)° |

Data sourced from a study on 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. nih.gov

The crystal packing of dinitropyrazole derivatives is dictated by a combination of intermolecular forces, including hydrogen bonds, π-π stacking, and van der Waals interactions. In many energetic materials, the nature of these interactions significantly impacts sensitivity and density.

For N-substituted 3,5-dinitropyrazoles that lack traditional hydrogen bond donors, the packing is often governed by weaker interactions. For example, in the crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, molecules form helical stacks parallel to the crystallographic a-axis, a motif facilitated by weak C—H⋯O interactions between the hydrogen atoms of the phenyl rings and the oxygen atoms of the nitro groups. nih.gov

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure, identifying functional groups, and analyzing the molecular composition of newly synthesized compounds.

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide definitive confirmation of its structure.

¹H NMR: In analogues like 1-allyl-3,5-dinitropyrazole, the single proton on the pyrazole ring (at the C4 position) appears as a singlet in the downfield region of the spectrum, typically around δ 7.68 ppm (in CDCl₃). acs.org The protons of the N-alkyl substituent exhibit characteristic signals further upfield. For the cyclopentyl group, one would expect a complex multiplet for the methine proton attached to the nitrogen (N-CH) and additional multiplets for the methylene (B1212753) (-CH₂) protons of the ring.

¹³C NMR: The carbon atoms of the pyrazole ring in N-substituted 3,5-dinitropyrazoles have distinct chemical shifts. The C4 carbon typically appears around δ 102.5 ppm, while the nitro-substituted C3 and C5 carbons are found further downfield. acs.org The carbon signals for the cyclopentyl group would be expected in the typical aliphatic region.

¹⁵N NMR: In related nitropyrazoles, the nitrogen atoms of the pyrazole ring can also be characterized. The N1 nitrogen typically resonates around -175 ppm, while the N2 nitrogen appears further downfield between -77 and -100 ppm. mdpi.com The nitro group nitrogens (NO₂) would have significantly different chemical shifts.

Table 2: Representative NMR Data for N-Substituted 3,5-Dinitropyrazole Analogues

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-Allyl-3,5-dinitropyrazole | CDCl₃ | 7.68 (s, 1H, Pz-H), 6.04 (m, 1H), 5.42 (dd, 2H), 5.35 (d, 2H) | 137.3, 133.7, 129.5, 121.4, 102.5 (Pz-C4), 57.1 |

| 1-Acryloyl-3,5-dinitropyrazole | DMSO-d₆ | 7.95 (s, 1H, Pz-H), 6.23 (bm, 1H), 6.05 (bm, 1H), 5.84 (bm, 1H) | 172.0, 152.3, 131.0, 129.8, 103.0 (Pz-C4), 100.2 |

Data sourced from Cervantes, et al. (2023). acs.org

Vibrational spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the nitro groups.

NO₂ Vibrations: The asymmetric and symmetric stretching vibrations of the C-NO₂ groups are the most characteristic peaks. These typically appear as strong bands in the regions of 1575–1500 cm⁻¹ (asymmetric) and 1350–1330 cm⁻¹ (symmetric). acs.org For 1-allyl-3,5-dinitropyrazole, these are observed at 1572 cm⁻¹ and 1333 cm⁻¹. acs.org

C-H Vibrations: A peak corresponding to the C-H stretch of the pyrazole ring is expected above 3100 cm⁻¹, often seen around 3156 cm⁻¹. acs.org The aliphatic C-H stretching vibrations of the cyclopentyl group would appear in the 3000–2850 cm⁻¹ region.

Ring Vibrations: Vibrations associated with the pyrazole ring structure typically occur in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic IR Absorption Frequencies for N-Substituted 3,5-Dinitropyrazole Analogues

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| C-H (Pyrazole Ring) | Stretching | ~3156 |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C=N, C=C (Ring) | Stretching | 1500-1600 |

| NO₂ | Asymmetric Stretch | 1507-1572 |

| NO₂ | Symmetric Stretch | 1333-1350 |

Data compiled from studies on N-allyl and N-acryloyl-3,5-dinitropyrazoles. acs.org

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

For this compound, the molecular formula is C₈H₁₀N₄O₄, corresponding to a monoisotopic mass of 226.0702 Da. chemspider.com An HRMS analysis, such as Quadrupole Time-of-Flight (QTOF), would be expected to yield a measured m/z value that closely matches this calculated mass, confirming the compound's elemental composition. acs.org

The fragmentation pattern observed in the mass spectrum provides structural information. For energetic compounds containing nitro groups, common fragmentation pathways include the loss of NO₂ (46 Da) or NO (30 Da). For this compound, other likely fragmentation patterns would involve the cleavage of the N-cyclopentyl bond, leading to fragments corresponding to the cyclopentyl cation (C₅H₉⁺, 69 Da) and the 3,5-dinitropyrazole anion (C₃HN₄O₄⁻, 157 Da), or the neutral radical. In studies of related N-alkyl nitropyrazoles, the cleavage of the substituent from the pyrazole ring has been observed. mdpi.com

Chemical Reactivity and Transformations of 1 Cyclopentyl 3,5 Dinitro 1h Pyrazole

Reactivity of Nitro Groups on the Pyrazole (B372694) Ring

The nitro groups at the C3 and C5 positions are the most reactive sites for chemical transformations, primarily involving reduction and nucleophilic substitution.

The reduction of the dinitro-pyrazole system can proceed in a stepwise manner, allowing for the selective formation of monoamino or diamino derivatives, which are valuable intermediates in the synthesis of energetic materials and other functionalized pyrazoles. The choice of reducing agent and reaction conditions determines the extent of reduction.

Selective reduction of one nitro group can be achieved using milder reducing agents, leading to the formation of 1-cyclopentyl-3-amino-5-nitro-1H-pyrazole or 1-cyclopentyl-5-amino-3-nitro-1H-pyrazole. More vigorous reduction conditions will lead to the corresponding diamino compound, 1-cyclopentyl-3,5-diamino-1H-pyrazole.

| Reagent/Condition | Product(s) | Remarks |

| Hydrazine hydrate (B1144303) with Pd/C | 1-cyclopentyl-3-amino-5-nitro-1H-pyrazole and/or 1-cyclopentyl-5-amino-3-nitro-1H-pyrazole | Selective reduction of one nitro group. |

| Sodium sulfide (B99878) (Na₂S) or Ammonium sulfide ((NH₄)₂S) | Predominantly the mono-reduced product | The Zinin reduction is a classic method for selective nitro group reduction. |

| Tin(II) chloride (SnCl₂) in HCl | 1-cyclopentyl-3,5-diamino-1H-pyrazole | Typically results in the reduction of both nitro groups. |

| Catalytic Hydrogenation (H₂, Pd/C, high pressure) | 1-cyclopentyl-3,5-diamino-1H-pyrazole | Exhaustive reduction to the diamine. |

The pyrazole ring of 1-cyclopentyl-3,5-dinitro-1H-pyrazole is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the two nitro groups. This allows for the displacement of one of the nitro groups by a variety of nucleophiles. The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the C5 position is slightly more susceptible to nucleophilic attack than the C3 position in dinitropyrazoles.

Common nucleophiles that can participate in these reactions include alkoxides, phenoxides, thiolates, and amines. These reactions provide a versatile route to a wide range of functionalized pyrazole derivatives.

| Nucleophile | Product |

| Sodium methoxide (B1231860) (NaOMe) | 1-cyclopentyl-3-methoxy-5-nitro-1H-pyrazole |

| Ammonia (NH₃) | 1-cyclopentyl-3-amino-5-nitro-1H-pyrazole |

| Hydrazine (N₂H₄) | 1-cyclopentyl-3-hydrazinyl-5-nitro-1H-pyrazole |

| Sodium thiophenoxide (NaSPh) | 1-cyclopentyl-3-nitro-5-(phenylthio)-1H-pyrazole |

This table represents plausible SNAr reactions based on the known reactivity of other 3,5-dinitropyrazole systems.

Reactivity of the Pyrazole Heterocycle

The C4 position of the pyrazole ring is typically the site for electrophilic substitution in non-deactivated pyrazoles. However, in this compound, the strong electron-withdrawing nature of the two nitro groups significantly deactivates the ring towards electrophilic attack. Consequently, conventional electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions at the C4 position are generally difficult to achieve under standard conditions.

To achieve functionalization at the C4 position, alternative strategies would be required, such as:

Metalation-transmetalation: Deprotonation at the C4 position using a strong base (e.g., an organolithium reagent) followed by quenching with an electrophile. This approach can be challenging due to the acidity of other protons in the molecule.

Starting from a pre-functionalized pyrazole: Synthesizing the dinitro-pyrazole from a starting material that already contains the desired substituent at the C4 position.

Transformations Involving the Cyclopentyl Substituent

While the primary reactivity of this compound is centered on the dinitropyrazole core, the N1-cyclopentyl substituent can potentially undergo its own set of chemical transformations, provided the conditions are compatible with the sensitive dinitropyrazole moiety. Direct experimental data on the side-chain reactivity of this specific molecule is scarce; however, transformations can be inferred from the general chemistry of N-cycloalkyl heterocyclic compounds.

Potential reactions involving the cyclopentyl group include:

Free-radical halogenation: Under UV light or with a radical initiator, the cyclopentyl ring could undergo halogenation, primarily at the tertiary C-H bond if it were present, or at secondary positions. This would introduce a halogen atom onto the cyclopentyl ring, which could then be used for further functionalization.

Oxidation: Strong oxidizing agents could potentially oxidize the cyclopentyl ring, leading to the formation of ketones or ring-opened products. However, the dinitropyrazole ring is also susceptible to oxidation, so achieving selective oxidation of the cyclopentyl group would be a significant challenge.

| Reaction Type | Reagent/Condition | Potential Product(s) |

| Free-radical Bromination | N-Bromosuccinimide (NBS), light/initiator | 1-(Halocyclopentyl)-3,5-dinitro-1H-pyrazoles |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Complex mixture of oxidation products, potential for ring cleavage. |

This table is speculative and based on the general reactivity of cycloalkanes. The feasibility of these reactions would be highly dependent on the stability of the dinitropyrazole core under the required reaction conditions.

Ring Expansion or Contraction Reactions of the Cyclopentyl Ring

There is currently no published research detailing ring expansion or contraction reactions specifically for the cyclopentyl group of this compound. Such reactions, often involving carbocationic intermediates or rearrangements, would be influenced by the electronic properties of the dinitropyrazole substituent. Theoretical studies or experimental work on closely related N-cycloalkyl-dinitropyrazoles would be necessary to elucidate potential pathways and reaction conditions.

Substitution Reactions on the Cyclopentyl Moiety

No specific studies on the substitution reactions occurring on the cyclopentyl moiety of this compound were found in the available literature. Research on this topic would involve exploring reactions such as halogenation, nitration, or other functionalizations of the cyclopentyl ring and how the strongly deactivating dinitropyrazole ring affects the regioselectivity and feasibility of these reactions.

Mechanistic Studies of Reaction Pathways

Consistent with the lack of data on the specific reactions mentioned above, there are no mechanistic studies available for the reaction pathways of the cyclopentyl group in this compound. Elucidating these mechanisms would require dedicated research employing techniques such as kinetic studies, isotopic labeling, and computational modeling to understand the intermediates and transition states involved in any potential transformations of the cyclopentyl moiety.

Academic and Research Applications of 1 Cyclopentyl 3,5 Dinitro 1h Pyrazole Non Biological

Development as a High-Energy Material

Nitropyrazoles are a significant class of energetic compounds due to their high heats of formation, high nitrogen content, and the ability to tune their properties through substitution on the pyrazole (B372694) ring. nih.govnih.gov The 3,5-dinitropyrazole scaffold is particularly valued as a foundational structure for creating novel energetic materials with enhanced performance and stability. researchgate.net The introduction of alkyl groups, like cyclopentyl, at the N-1 position is a common strategy to modify the energetic characteristics of the parent molecule.

The detonation performance of N-substituted dinitropyrazoles is a central focus of research. Key metrics such as detonation velocity (VD) and detonation pressure (P) are often calculated and compared to established explosives. For instance, related energetic derivatives based on the dinitropyrazole core have shown promising performance. A novel heat-resistant explosive, 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT), and its salts exhibit calculated detonation velocities ranging from 8236 m/s to 9167 m/s and pressures from 26.5 GPa to 37.8 GPa. researchgate.netrsc.org

Similarly, the introduction of methyl groups to a dinitropyrazole derivative resulted in a compound with a calculated detonation velocity of 8228 m/s. nih.govmdpi.com While specific data for the 1-cyclopentyl derivative is not available, the addition of the hydrocarbon cyclopentyl group would influence the oxygen balance and density, which are critical factors in detonation performance. researchgate.net

Insensitivity to mechanical stimuli like impact and friction is crucial for the safe handling of energetic materials. Research on related compounds, such as certain salts of HCPT, demonstrates that high thermal stability and insensitivity can be achieved in dinitropyrazole-based materials. researchgate.net The design of molecules like 3,5-dinitro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine (TFDNPA), which has a low impact sensitivity of 35 J, highlights the strategy of using N-substituents to improve safety profiles. rsc.org

| Compound | Density (g/cm³) | Detonation Velocity (VD, m/s) | Detonation Pressure (P, GPa) | Impact Sensitivity (J) |

|---|---|---|---|---|

| HCPT (neutral) | 1.82 | 8750 | 31.5 | >40 |

| TFDNPA | 1.71 | 7330 | 23.3 | 35 |

| 3,5-dinitro-4-methylnitramino-1-methylpyrazole | N/A | 7273 | N/A | Insensitive |

| 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole | 1.90 | 9124 | 37.2 | N/A |

Data sourced from related N-substituted nitropyrazole compounds to illustrate typical performance characteristics. nih.govresearchgate.netrsc.orgrsc.org

A primary formulation strategy for dinitropyrazole-based compounds involves their conversion into energetic salts. The acidic proton on the pyrazole ring (in the unsubstituted parent compound) can be replaced by various cations to form salts with tailored properties. This approach can enhance thermal stability, density, and detonation performance while often reducing sensitivity. For example, the hydroxylammonium salt of 3,5-dinitro-4-methylnitraminopyrazole displays a high detonation velocity of 8470 m/s, while its guanidinium (B1211019) salt is completely insensitive to mechanical stimuli. nih.gov This demonstrates the versatility of using salt formation to optimize the performance-to-safety ratio of dinitropyrazole-based energetic materials.

Melt-castable explosives are crucial for producing munitions through a simple and safe melt-casting process. The benchmark material, TNT, has a melting point of 80.6 °C, but there is significant research into finding replacements with better performance and safety. A key strategy in this area is the N-substitution of energetic heterocyclic cores to lower their melting points into the desired 70-120 °C range. nih.gov

The introduction of an N-cyclopentyl group onto the 3,5-dinitropyrazole ring is a direct application of this strategy. The alkyl group disrupts the crystal packing and intermolecular hydrogen bonding that would otherwise lead to a high melting point, making the compound a candidate for a melt-castable carrier. Research on similar structures, such as 3,5-dinitro-1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine (TFDNPA) with a melting point of 100 °C, and 3,5-dinitro-4-methylnitramino-1-methylpyrazole with a melting point of 77 °C, validates this approach. mdpi.comrsc.orgresearchgate.net These compounds are investigated as potential TNT replacements due to their suitable melting points, good thermal stability, and low sensitivity. rsc.org

Nitropyrazoles have also been investigated for applications in pyrotechnics, particularly as components in formulations for colored light production. nih.gov Research has focused on replacing traditional, often toxic, colorants like strontium-based compounds for red flames. researchgate.netresearchgate.net Lithium salts of various nitropyrazoles, including the parent 3,5-dinitro-1H-pyrazole, have been synthesized and characterized for this purpose. researchgate.net The high nitrogen content of these compounds contributes to a cooler, more reductive flame, which is essential for producing clear red emissions from lithium species. The energetic nature of the nitropyrazole anion also serves as a fuel in the pyrotechnic composition.

Synthetic Utility in Complex Chemical Synthesis

Beyond energetic materials, the pyrazole nucleus is a versatile scaffold in organic synthesis, frequently used as a starting material for more complex heterocyclic systems. nih.govmdpi.commdpi.com The presence of multiple reaction sites on the dinitropyrazole ring allows for its use as a versatile building block.

The 3,5-dinitropyrazole moiety is an important building block for constructing larger, more complex energetic molecules. researchgate.net Researchers have used this core structure to synthesize advanced heterocyclic architectures by linking it to other energetic rings, such as tetrazoles or triazoles. researchgate.net For example, 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole was synthesized by functionalizing the C-4 position of the dinitropyrazole ring, combining the favorable properties of both heterocycles. researchgate.net Similarly, 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) is another example where the dinitropyrazole unit serves as the foundation for a highly stable and powerful energetic material. rsc.org These synthetic strategies demonstrate the value of the dinitropyrazole core in creating next-generation materials with tailored energetic and physical properties.

Precursor in the Synthesis of Functionalized Organic Molecules

N-substituted 3,5-dinitropyrazoles, such as 1-cyclopentyl-3,5-dinitro-1H-pyrazole, are recognized as versatile precursors in the synthesis of more complex, functionalized organic molecules. The dinitropyrazole scaffold serves as a robust building block that can be chemically modified to introduce new functional groups and construct larger molecular architectures.

Research on related dinitropyrazole compounds demonstrates their utility as synthetic intermediates. For instance, 4-amino-3,5-dinitropyrazole has been successfully used as a starting material to synthesize a C-C bonded pyrazole-tetrazole hybrid, 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole. researchgate.net This transformation involves diazotization of the amino group, followed by a substitution and a cycloaddition reaction, highlighting the potential for functional group manipulation on the dinitropyrazole ring. researchgate.net

The synthetic utility of the pyrazole core is well-established, with various methods available for its formation and subsequent functionalization, including cyclocondensation, 1,3-dipolar cycloaddition, and oxidative cyclization. nih.govmdpi.com The presence of nitro groups on the pyrazole ring in this compound activates the molecule for certain transformations. These electron-withdrawing groups can influence the reactivity of the pyrazole ring and can themselves be subject to chemical modification, such as reduction to amino groups, which can then be further derivatized. nih.gov While specific examples detailing the use of this compound as a precursor are not extensively documented, the principles derived from analogous compounds underscore its potential in creating novel functionalized molecules. researchgate.net

| Precursor Compound | Reagents/Conditions | Synthesized Product | Significance |

|---|---|---|---|

| 4-Amino-3,5-dinitropyrazole | 1. Diazotization 2. Cyanide substitution 3. Cycloaddition with sodium azide | 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole | Demonstrates functionalization of the dinitropyrazole core to create a new heterocyclic system. researchgate.net |

Applications in Coordination Chemistry

Pyrazole derivatives are widely utilized as ligands in coordination chemistry due to the presence of two adjacent nitrogen atoms with available lone pairs for donation to metal centers. researchgate.net The specific substituents on the pyrazole ring, such as the cyclopentyl and dinitro groups in this compound, significantly influence the electronic properties and steric environment of the ligand, thereby affecting its coordination behavior and the properties of the resulting metal complexes. mdpi.com

Role as a Ligand in Metal Complex Formation

This compound can act as a ligand, coordinating with various metal ions to form stable complexes. In N-substituted pyrazoles, coordination typically occurs through the sp²-hybridized nitrogen atom at the 2-position of the ring. researchgate.net The formation of coordination compounds with transition metals such as copper(II), nickel(II), cadmium(II), and zinc(II) is a well-documented feature of pyrazole-based ligands. nih.govrsc.orgdnu.dp.ua

The coordination ability of this compound is modulated by its substituents. The two nitro groups are strongly electron-withdrawing, which reduces the electron density on the pyrazole ring and decreases the basicity of the coordinating nitrogen atom. This electronic effect can influence the strength of the metal-ligand bond and the stability of the resulting complex. The bulky cyclopentyl group at the N1 position introduces steric hindrance around the coordinating site, which can affect the geometry and coordination number of the metal center. mdpi.com Studies on various pyrazole-amide ligands have shown the successful synthesis of both mononuclear and dinuclear complexes, with the final structure being influenced by the choice of metal salt and reaction conditions. nih.govmdpi.com

| Metal Ion | Representative Pyrazole Ligand | Resulting Complex Formula | Coordination Geometry |

|---|---|---|---|

| Nickel(II) | 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (L1) | Ni(L1)₂₂ | Not specified nih.gov |

| Cadmium(II) | 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide (L2) | [Cd₂(L2)₂]Cl₄ | Not specified nih.gov |

| Copper(II) | 3,5-dimethyl-1H-pyrazole (DMPZ) | Cu(H₂O)(DMPZ)₂C₂O₄ | Distorted square-pyramidal dnu.dp.ua |

| Nickel(II) | NN-bis(3,5-dimethylpyrazol-1-ylmethyl)aminoethane (bdmpae) | [Ni(bdmpae)(NO₃)₂] | Six-coordinate rsc.org |

Investigation of Coordination Modes and Metal-Ligand Interactions

The versatility of pyrazole-based ligands stems from their ability to adopt several coordination modes. researchgate.net The most common modes are monodentate, where one nitrogen atom binds to a single metal center, and exo-bidentate (bridging), where the two nitrogen atoms of the pyrazolate anion bridge two different metal centers. researchgate.netekb.eg For an N-substituted ligand like this compound, monodentate coordination via the N2 atom is the most probable binding mode.

The specific interactions between the metal and the ligand are dictated by both steric and electronic factors. The significant steric bulk of the cyclopentyl group at N1, combined with the nitro groups at C3 and C5, would likely favor the formation of complexes with lower coordination numbers and could hinder the formation of polynuclear structures often seen with less substituted pyrazoles. mdpi.com The primary metal-ligand interaction involves the donation of the lone pair of electrons from the N2 nitrogen to a vacant orbital on the metal ion, forming a sigma (σ) bond. The strength of this bond is weakened by the inductive and resonance effects of the electron-withdrawing nitro groups.

The characterization of these metal complexes and the elucidation of their coordination modes are typically achieved through a combination of analytical techniques. Infrared (IR) spectroscopy can indicate coordination, as the stretching frequencies of the pyrazole ring vibrations often shift upon complexation. dnu.dp.ua Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the ligand's environment in solution. ekb.eg Single-crystal X-ray diffraction provides definitive structural information, including precise bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. nih.govdnu.dp.ua

| Coordination Mode | Description | Example Ligand Type |

|---|---|---|

| Anionic Monodentate | The deprotonated pyrazolate anion binds to a single metal center through one nitrogen atom. ekb.eg | Pyrazolate |

| Endo-bidentate | The pyrazolate anion acts as a chelating ligand, binding to a single metal center through both nitrogen atoms. ekb.eg | Pyrazolate |

| Exo-bidentate (Bridging) | The pyrazolate anion bridges two metal centers, with each nitrogen atom coordinating to a different metal. mdpi.comekb.eg | Pyrazolate |

| Neutral Monodentate | A neutral pyrazole molecule binds to a single metal center via one nitrogen atom (typically N2 for N1-substituted pyrazoles). researchgate.net | 1-Alkylpyrazole |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Yield and Sustainability

The continued development of 1-cyclopentyl-3,5-dinitro-1H-pyrazole as a viable energetic material hinges on the optimization of its synthesis. Current synthetic routes for dinitropyrazoles often involve multi-step processes that may include N-nitration, rearrangement, and C-nitration. researchgate.netacs.org Future research should focus on developing novel synthetic pathways that enhance both yield and sustainability.

Furthermore, investigating alternative nitrating agents to the commonly used nitric acid/sulfuric acid mixtures could improve the safety and environmental profile of the synthesis. acs.org The development of solid acid catalysts or other heterogeneous catalysts could facilitate easier product separation and catalyst recycling, aligning with the principles of green chemistry. mdpi.com The ultimate goal is to establish a scalable, cost-effective, and environmentally conscious synthetic route that does not compromise the purity or performance of the final product.

Advanced Characterization Techniques for Understanding Solid-State Behavior

A thorough understanding of the solid-state behavior of this compound is critical for predicting its stability, safety, and performance as an energetic material. While standard techniques like single-crystal X-ray diffraction, NMR spectroscopy, and differential scanning calorimetry (DSC) provide foundational data, future research should employ more advanced characterization techniques. rsc.orgresearchgate.net

To probe the intricate details of its crystal structure and intermolecular interactions, techniques such as Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) and Grazing Incidence Small-Angle X-ray Scattering (GISAXS) could be utilized. epfl.ch These methods can provide detailed information on molecular packing and morphology, which are known to influence the sensitivity and detonation properties of energetic materials. nih.gov

Additionally, advanced microscopy techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) can offer insights into the surface morphology and crystal habits, which are crucial for formulation and processing. thermofisher.com Investigating the material's response to external stimuli, such as pressure and temperature, using in-situ characterization methods will be vital for developing a comprehensive understanding of its solid-state behavior and ensuring its safe handling and application.

| Technique | Information Gained | Relevance to Energetic Materials |

| Single-Crystal X-ray Diffraction | Precise molecular structure, bond lengths, bond angles, crystal packing | Fundamental for understanding structure-property relationships. |

| GIWAXS/GISAXS | Texture, composition, and mesoscopic features on surfaces and thin films. epfl.ch | Elucidates packing and morphology influencing sensitivity. |

| Differential Scanning Calorimetry (DSC) | Thermal stability, decomposition temperature, phase transitions. rsc.org | Key indicator of thermal stability and safe handling limits. |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size, and shape. thermofisher.com | Important for formulation, processing, and performance consistency. |

| Atomic Force Microscopy (AFM) | High-resolution surface topography and nanomechanical properties. epfl.ch | Provides nanoscale insights into crystal defects and surface energy. |

Deeper Dive into Structure-Performance Relationships for Energetic Applications

The energetic performance of pyrazole-based compounds is intrinsically linked to their molecular and crystal structure. nih.govrsc.org For this compound, a deeper investigation into these structure-performance relationships is essential for its rational design and modification. Key factors to consider include the influence of the cyclopentyl group, the orientation of the nitro groups, and the nature of intermolecular interactions in the crystal lattice.

The cyclopentyl substituent likely influences the compound's density, thermal stability, and sensitivity. researchgate.net Systematic studies comparing it with other N-substituted dinitropyrazoles (e.g., methyl, ethyl, or other cyclic groups) could quantify the effect of the substituent's size, shape, and conformational flexibility on the energetic properties. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate key performance indicators like heat of formation, density, detonation velocity, and detonation pressure, and to understand how these are modulated by structural changes. researchgate.net

Furthermore, analyzing the intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal structure can provide insights into the material's sensitivity to external stimuli like impact and friction. rsc.org Two-dimensional fingerprint plots based on Hirshfeld surfaces can be a valuable tool in visualizing and quantifying these interactions. rsc.org This fundamental understanding will guide the synthesis of new derivatives with tailored properties, potentially leading to materials with improved performance and reduced sensitivity.

Integration with Machine Learning and AI for Predictive Chemistry

The traditional trial-and-error approach to discovering and optimizing energetic materials is often time-consuming and resource-intensive. researchgate.netresearchgate.net The integration of machine learning (ML) and artificial intelligence (AI) offers a paradigm shift towards predictive chemistry, accelerating the design and screening of novel energetic compounds. nih.govresearchgate.net

For this compound and its potential derivatives, ML models can be trained on existing datasets of energetic materials to predict key properties such as density, heat of formation, detonation velocity, and sensitivity from molecular structure alone. arxiv.orgrsc.org Various molecular representations, or "descriptors," can be used to encode the chemical structure for the ML models, ranging from simple bond counts to more complex quantum-chemical parameters. researchgate.netnih.gov

| AI/ML Application | Objective | Potential Impact |

| Property Prediction | Accurately predict energetic properties (density, detonation velocity, etc.) from molecular structure. researchgate.netresearchgate.net | Reduces the need for extensive experimental testing of every new compound. |

| Structure-Property Relationship | Identify key structural features that govern performance and sensitivity. researchgate.net | Provides chemical insights for the rational design of improved materials. |

| Generative Modeling | Propose novel molecular structures with desired target properties. intimedia.id | Accelerates the discovery of new, high-performance energetic materials. |

| Synthesis Planning | Predict viable synthetic routes for novel compounds. researchgate.net | Assists chemists in efficiently planning the synthesis of new materials. |

Investigation of Green Chemistry Approaches in its Synthesis and Derivatization

The synthesis and processing of energetic materials traditionally involve hazardous reagents and generate significant waste. nih.gov A critical future research direction for this compound is the investigation and implementation of green chemistry principles throughout its lifecycle. researchgate.netroyalsocietypublishing.org The goal is to develop more environmentally benign and safer processes. nih.gov

This involves exploring the use of greener solvents, such as ionic liquids or supercritical fluids (like CO2), to replace conventional toxic organic solvents. nih.gov These alternative media can offer benefits in terms of safety, recyclability, and in some cases, enhanced reaction rates and selectivity. The development of catalytic systems, as mentioned earlier, can also contribute significantly to waste reduction by enabling reactions with higher atom economy. royalsocietypublishing.org

Furthermore, green chemistry principles should be applied to the derivatization of this compound. This includes designing synthetic routes that avoid toxic reagents and minimize the number of synthetic steps. researchgate.net For instance, exploring biocatalytic methods or other organocatalysis could lead to novel, environmentally friendly pathways for creating derivatives with tailored properties. researchgate.netjetir.org The development of eco-friendly pyrotechnics based on related dinitropyrazole salts also highlights the potential for greener applications. nih.gov By integrating green chemistry from the outset, the environmental impact associated with the production and use of this energetic material can be substantially mitigated.

Q & A

Q. What steps can mitigate conflicting biological activity results across assays (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Standardize assay conditions (e.g., buffer pH, cell lines).

- Use isothermal titration calorimetry (ITC) to directly measure binding affinities.

- Perform dose-response studies to differentiate specific inhibition from nonspecific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.